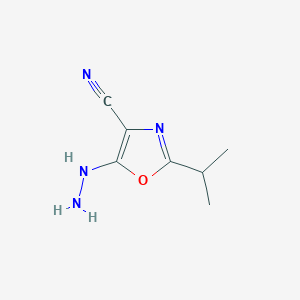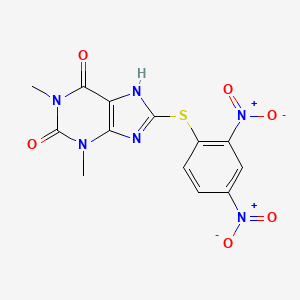
5-chloro-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide
カタログ番号 B3013650
CAS番号:
898648-42-5
分子量: 279.74
InChIキー: PUEKGXAIKJKFNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
- Researchers have synthesized novel derivatives of 4-thiopyrimidine, including compounds related to 5-chloro-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide. These compounds were characterized using NMR, IR, mass spectroscopy, and X-ray diffraction, providing insights into their molecular structures and conformational properties (Stolarczyk et al., 2018).
Biological Activity and Potential Applications
- Certain derivatives of 5-chloro-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide have been studied for their cytotoxic activity against various cancer cell lines, offering potential applications in cancer research (Stolarczyk et al., 2018).
- The chemical structure has been modified to explore its role as a kinase inhibitor, which is significant in the development of anticancer agents (Wada et al., 2012).
- Some variants of this compound have been investigated for their antimycobacterial activity and in vitro cytotoxicity, highlighting their potential in treating mycobacterial infections (Zítko et al., 2013).
- The compound has been used in the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, which have potential applications in medicinal chemistry (Zaki et al., 2015).
Chemical Synthesis and Modification
- The compound has been utilized in the synthesis of selective inhibitors for protozoan parasites, demonstrating its utility in the development of antiparasitic drugs (Zhang et al., 2014).
- There's ongoing research in synthesizing and evaluating Schiff's bases and 2-azetidinones derived from this compound for potential antidepressant and nootropic activities (Thomas et al., 2016).
Safety and Hazards
特性
IUPAC Name |
5-chloro-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-12-14-7-9(13)10(16-12)11(17)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEKGXAIKJKFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine
953715-26-9
N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethy...
1158567-99-7; 921124-94-9

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)
![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)


![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3013586.png)
![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)